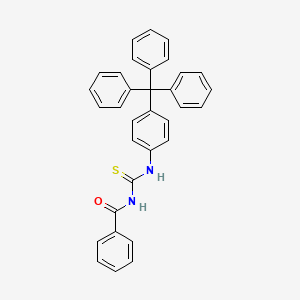

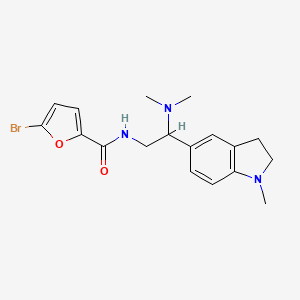

![molecular formula C15H12N2O3S2 B2912196 Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate CAS No. 888413-01-2](/img/structure/B2912196.png)

Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate is a chemical compound with the molecular formula C15H12N2O3S2 and a molecular weight of 332.39. It is also known as TCA-1 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CCOC(=O)C1=NC2=CC=CC=C2S1 .

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It has been associated with the development, progression, aggressiveness, and metastasis of many solid tumors .

Mode of Action

This compound interacts with its targets by inhibiting the EGFR . The inhibition of EGFR is a beneficial antitumor therapeutic strategy . The compound is likely to overcome the nonspecific toxicity against normal cells .

Result of Action

The compound exhibits cytotoxic activities against EGFR high-expressed cancer cell lines (A549, HeLa, and SW480), and weak cytotoxic effects against EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702) . This suggests that it may have potential as a cancer therapeutic, particularly for cancers where EGFR is overexpressed .

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate in lab experiments is its unique chemical structure, which makes it a versatile compound for various applications. Additionally, this compound has shown promising results in preclinical studies, indicating its potential for further development. However, one limitation of using this compound is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate. One area of focus is the further optimization of the synthesis method to increase yields and reduce costs. Additionally, this compound could be further investigated for its potential use in the treatment of other diseases, such as inflammatory disorders and viral infections. Finally, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential.

Synthesis Methods

The synthesis of Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate involves several steps, including the reaction of benzo[d]thiazole-2-carboxylic acid with thionyl chloride to form benzo[d]thiazole-2-chloride. This intermediate is then reacted with ethyl 3-bromothiophene-2-carboxylate to form the desired product. The synthesis of this compound has been optimized in recent years, resulting in high yields and purity.

Scientific Research Applications

Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has shown promising results in preclinical studies as an anticancer agent, with the ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name |

ethyl 2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-2-20-15(19)9-7-8-21-13(9)17-12(18)14-16-10-5-3-4-6-11(10)22-14/h3-8H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFKLJAIZBCLEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)

![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)

![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)

![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)